molecular formula C15H10Br2O6 B13994650 Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy- CAS No. 35232-55-4

Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-

Cat. No.: B13994650
CAS No.: 35232-55-4
M. Wt: 446.04 g/mol
InChI Key: LWQWHZWYCPLAKB-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two benzoic acid moieties connected by a methylene bridge, each substituted with bromine and hydroxyl groups. This structural arrangement imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzoic acid units. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Aqueous or organic solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industry standards

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydroxybenzoic acid.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-bromo-
  • Benzoic acid, 5-bromo-2-hydroxy-
  • 3-Bromo-2-hydroxybenzoic acid

Uniqueness

Benzoic acid, 3,3’-methylenebis[5-bromo-2-hydroxy- is unique due to its methylene bridge connecting two benzoic acid units, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

35232-55-4

Molecular Formula

C15H10Br2O6

Molecular Weight

446.04 g/mol

IUPAC Name

5-bromo-3-[(5-bromo-3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H10Br2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23)

InChI Key

LWQWHZWYCPLAKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)C(=O)O)O)O)C(=O)O)Br

Origin of Product

United States

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